Cyclosiloxanes, Me hydrogen

Descripción general

Descripción

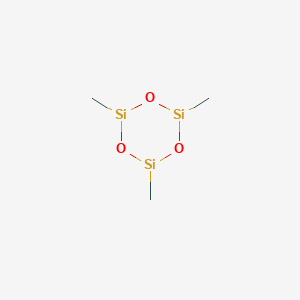

Cyclosiloxanes, Me hydrogen (also known as methylhydrocyclosiloxanes) are organic compounds with a backbone structure of silicon and oxygen atoms, alternating in occurrence. These molecules have hydrocarbon groups attached to the silicon side chain. Some widely used cyclosiloxanes include hexamethylcyclotrisiloxane (D3), octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6). They are colorless to straw-colored liquids, less dense than water, and partially soluble in water .

Synthesis Analysis

Cyclosiloxanes can be synthesized through hydrolytic polycondensation of dichlorosilane and trimethylchlorosilane in concentrated hydrochloric acid. Volatile cyclosiloxanes are distilled from hydrolysis products of dichlorosilane .

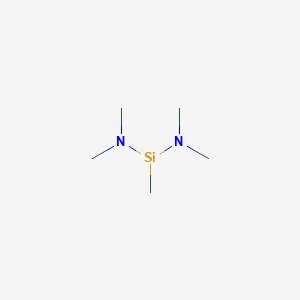

Molecular Structure Analysis

where Me = CH3, R = CH3 (most often) or another organic group or H, m ≥ 0, n ≥ 1 .

Chemical Reactions Analysis

Hydrolytic oxidation of hydrosilanes in acetonitrile, catalyzed by an N-heterocyclic carbene organocatalyst, produces hydrogen gas and cyclosiloxanes. The reaction selectively yields cyclosiloxanes without contamination of silanols .

Physical And Chemical Properties Analysis

Cyclosiloxanes are colorless to straw-colored liquids, less dense than water, and partially soluble in water. They are flammable and may form explosive mixtures with air. Special care is needed to avoid contamination during sample collection, storage, and analysis .

Aplicaciones Científicas De Investigación

Chemical Hydrides for Hydrogen Storage

Cycloalkanes, closely related to cyclosiloxanes with methyl hydrogen groups, are identified as promising media for hydrogen storage due to their high capacity (6.5 wt% and 60 – 62 kg H₂/m³). A novel approach using liquid organic hydrides (LOH) through catalytic reactions of dehydrogenation of cycloalkanes and hydrogenation of corresponding aromatics presents a viable process for hydrogen supply (Biniwale et al., 2008).

Hydrogen Production from Phototrophic Microorganisms

Research into the production of biohydrogen using phototrophic microorganisms highlights the environmental benefits and potential of microalgal biomass derived from cyclosiloxanes as a raw source for hydrogen production. Genetic modification of cyanobacteria and the use of modern photobioreactors aim to enhance biohydrogen yield, showcasing the relevance of cyclosiloxanes in bioenergy research (Bolatkhan et al., 2019).

Dehydrocondensation of Hydrogen-Containing Cyclosiloxanes

The dehydrocondensation reactions of hydrogen-containing cyclosiloxanes under alkali conditions are studied to produce cyclolinear ladder polymers and octamers. These reactions offer insights into the formation mechanisms of cyclosiloxane-based polymers, demonstrating their utility in creating materials with specific structural and chemical properties (Martynova & Korchkov, 1983).

Self-Assembled Monolayer-Enhanced Hydrogen Sensing

Cyclosiloxanes contribute to advancements in hydrogen sensing technology. For example, the use of a siloxane self-assembled monolayer enhances the sensitivity and response time of palladium-based hydrogen sensors. This application underscores the role of cyclosiloxanes in developing more efficient and sensitive hydrogen detection methods (Xu et al., 2005).

High-Temperature Stability of Crosslinked Siloxanes

The stability of highly crosslinked cyclotetrasiloxane glasses derived from compounds including Me(H)SiO is investigated, revealing their resilience and integrity at high temperatures. This research emphasizes the potential of cyclosiloxanes in creating materials that maintain stability and performance under extreme conditions (Michalczyk et al., 1993).

Safety And Hazards

Direcciones Futuras

Propiedades

InChI |

InChI=1S/C3H9O3Si3/c1-7-4-8(2)6-9(3)5-7/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIIPLPRZYINCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1O[Si](O[Si](O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867437 | |

| Record name | 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane | |

CAS RN |

68037-53-6, 13269-39-1 | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13269-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)

![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)